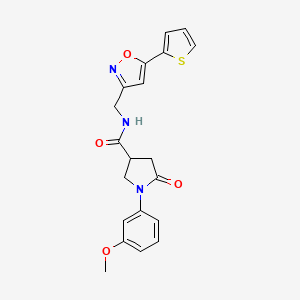

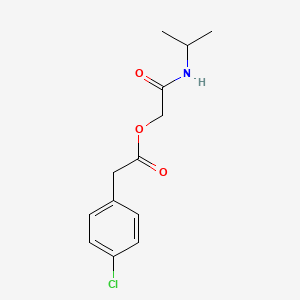

![molecular formula C21H24BrN7O B2505857 N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide CAS No. 1112015-77-6](/img/structure/B2505857.png)

N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. This receptor is expressed on immune cells and plays a crucial role in the regulation of immune responses. CPI-444 has been extensively studied for its potential use in cancer immunotherapy.

Wissenschaftliche Forschungsanwendungen

Molecular Conformations and Supramolecular Structures

Research on N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, closely related to N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide, focuses on their molecular conformations and their implications for supramolecular structures. The study compared the molecular conformations of three derivatives, including N-cyclohexyl-2-(methylsulfanyl)nicotinamide, and found significant torsion of the pyridine ring relative to the amide group. This torsion affects the compounds' supramolecular structuring, defined by hydrogen bonds forming chains and three-dimensional networks in various derivatives. This research provides insights into how small changes in the molecular structure of nicotinamide derivatives can significantly impact their physical and chemical properties, which is critical for designing compounds with desired biological or pharmaceutical effects (Gomes et al., 2013).

Biochemical Characterization and Genetic Studies

Another area of research explores the biochemical characterization of enzymes interacting with compounds structurally similar to N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide. For example, studies on Nicotinamide N-methyltransferase (NNMT) involve cloning, expression, and detailed biochemical characterization, highlighting the enzyme's role in methylation processes vital for drug metabolism and detoxification. Understanding the genetic basis and activity of NNMT could lead to advancements in treating diseases characterized by abnormal NNMT activity. This research underscores the importance of nicotinamide derivatives in studying metabolic pathways and developing potential therapeutic interventions (Aksoy et al., 1994).

Structure-Activity Relationship (SAR) and Drug Design

The investigation into the structure-activity relationships (SAR) of small molecule inhibitors of NNMT, where compounds like N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide could serve as potential models, aims to develop new drug-like inhibitors. By identifying and characterizing small molecule inhibitors with a broad range of activity, research directs the future design of treatments for metabolic and chronic diseases associated with NNMT. This research highlights the critical role of structural analysis in drug discovery, especially for metabolic enzymes such as NNMT (Neelakantan et al., 2017).

Therapeutic Potentials and Drug Efficacy

Studies on compounds with similar molecular structures offer insights into their therapeutic potentials, particularly in treating metabolic disorders. Research on small molecule analogs of nicotinamide that inhibit NNMT activity shows promising results in insulin sensitization, glucose modulation, and weight reduction in animal models of metabolic disease. This research illustrates the therapeutic potential of targeting NNMT with specific inhibitors, underscoring the relevance of nicotinamide derivatives in developing treatments for obesity and type-2 diabetes (Kannt et al., 2018).

Eigenschaften

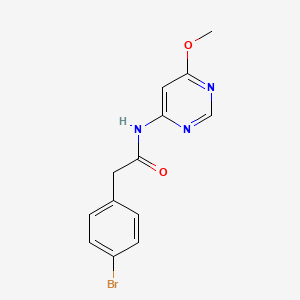

IUPAC Name |

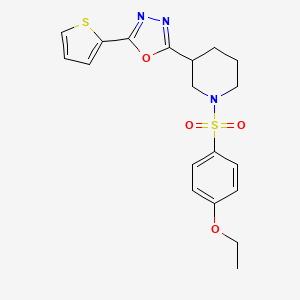

3-[2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrN7O/c1-3-5-14-28(4-2)19-11-10-17-24-25-18(29(17)26-19)12-13-20-23-21(27-30-20)15-6-8-16(22)9-7-15/h6-11H,3-5,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKYTKWTLZUJAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C1=NN2C(=NN=C2CCC3=NC(=NO3)C4=CC=C(C=C4)Br)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

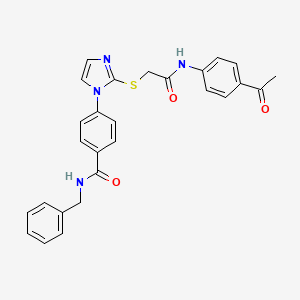

![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2505777.png)

![4-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)-5-methylisoxazole](/img/structure/B2505779.png)

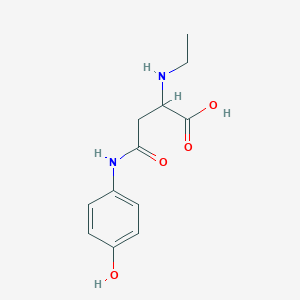

![Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B2505781.png)

![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505787.png)

![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine](/img/structure/B2505788.png)

![1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2505790.png)